molecular formula C23H25NO5S B554977 L-phenylalanine benzyl ester p-toluenesulfonate CAS No. 1738-78-9

L-phenylalanine benzyl ester p-toluenesulfonate

Cat. No. B554977
CAS RN: 1738-78-9
M. Wt: 427.5 g/mol
InChI Key: ZLZGBBIPWXUQST-RSAXXLAASA-N
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Description

L-Phenylalanine benzyl ester p-toluenesulfonate (L-Phe-BEST) is an important intermediate in the synthesis of various drugs and other compounds. It is a useful reagent for the synthesis of peptides, peptidomimetics, and non-peptide molecules. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of L-Phe-BEST.

Scientific Research Applications

L-phenylalanine benzyl ester p-toluenesulfonate has a variety of scientific research applications. It can be used as a substrate for the synthesis of peptides and peptidomimetics. It can also be used as an intermediate in the synthesis of non-peptide molecules. In addition, L-phenylalanine benzyl ester p-toluenesulfonate can be used to study the structure and function of peptides, peptidomimetics, and non-peptide molecules.

Mechanism Of Action

L-phenylalanine benzyl ester p-toluenesulfonate is an intermediate in the synthesis of various compounds. The reaction of L-phenylalanine and benzyl ester p-toluenesulfonate in an alkaline environment proceeds via a nucleophilic substitution reaction between the amino group of L-phenylalanine and the ester group of benzyl ester p-toluenesulfonate. This reaction is catalyzed by a base such as sodium hydroxide.

Biochemical And Physiological Effects

The biochemical and physiological effects of L-phenylalanine benzyl ester p-toluenesulfonate are not yet fully understood. However, it is known that L-phenylalanine benzyl ester p-toluenesulfonate is an important intermediate in the synthesis of various drugs and other compounds, and it can be used as a substrate for the synthesis of peptides and peptidomimetics.

Advantages And Limitations For Lab Experiments

The main advantages of using L-phenylalanine benzyl ester p-toluenesulfonate in laboratory experiments include its high water solubility and its ability to be used as a substrate for the synthesis of peptides and peptidomimetics. The main limitations include its relatively high cost, as well as its potential toxicity.

Future Directions

The potential future directions for L-phenylalanine benzyl ester p-toluenesulfonate include its further use as a substrate for the synthesis of peptides and peptidomimetics, as well as its use as an intermediate in the synthesis of non-peptide molecules. Additionally, further research could be conducted to better understand the biochemical and physiological effects of L-phenylalanine benzyl ester p-toluenesulfonate and its potential toxicity. Finally, research could be conducted to develop new and more efficient synthesis methods for L-phenylalanine benzyl ester p-toluenesulfonate.

properties

IUPAC Name

benzyl (2S)-2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZGBBIPWXUQST-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

962-39-0 (Parent)
Record name O-Benzyl-3-phenyl-L-alanine toluene-4-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Benzyl-3-phenyl-L-alanine toluene-4-sulphonate

CAS RN

1738-78-9
Record name L-Phenylalanine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1738-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Benzyl-3-phenyl-L-alanine toluene-4-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-benzyl-3-phenyl-L-alanine toluene-4-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.542
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-phenylalanine benzyl ester p-toluenesulfonate
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L-phenylalanine benzyl ester p-toluenesulfonate
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L-phenylalanine benzyl ester p-toluenesulfonate
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L-phenylalanine benzyl ester p-toluenesulfonate
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L-phenylalanine benzyl ester p-toluenesulfonate
Reactant of Route 6
L-phenylalanine benzyl ester p-toluenesulfonate

Citations

For This Compound
12
Citations
C Bolchi, F Bavo, M Pallavicini - Amino Acids, 2017 - Springer
The enantiomers of amino acid benzyl esters are very important synthetic intermediates. Many of them are currently prepared by treatment with benzyl alcohol and p-toluenesulfonic …
Number of citations: 11 link.springer.com
C Bolchi, F Bavo, M Pallavicini - Organic Process Research & …, 2017 - ACS Publications
… equations, fit well with the experimental values, and their intersection allowed us to locate the eutectic (E – ) at 0.610 mole fraction of l-phenylalanine benzyl ester p-toluenesulfonate …
Number of citations: 2 pubs.acs.org
N Hegde, K Juvale, B Prabhakar - International Journal of Peptide …, 2020 - Springer
… l-Phenylalanine benzyl ester p‑toluenesulfonate (1c): obtained as a white solid (1.89 g, 73%) mp 164.91 C, R f (TLC, methanol/dichloromethane 1:9) = 0.285, IR (KBr, cm −1 ): 3450.98 (…
Number of citations: 4 link.springer.com
O Yamashita, Y Kato, T Yamane… - … Section B: Structural …, 1982 - scripts.iucr.org
The crystal structures of the title compounds have been determined by the direct method and refined by the block-diagonal least-squares method. Boc-Phe-Phe-OBzl has space group …
Number of citations: 8 scripts.iucr.org
T Kamiyama, T Satoh, T Umino, H Katoh… - The Journal of …, 1995 - jstage.jst.go.jp
Monamidocin, a fibrinogen receptor binding inhibitor produced by Streptomyces sp. NR0637, inhibits the binding of fibrinogen to its receptor with an IC50 of 0.21/jm. It also inhibits ADP-…
Number of citations: 7 www.jstage.jst.go.jp
RJ Bergeron, GW Yao, GW Erdos, S Milstein… - Bioorganic & Medicinal …, 1997 - Elsevier
… added to a solution of 6 (1.22 g, 3.0 mmol), Lphenylalanine benzyl ester p-toluenesulfonate salt (1.28 g, 3.0 mmol) and DMF (50 ml) at 0 C. The mixture was stirred for 20 rain. …
Number of citations: 9 www.sciencedirect.com
RJ Bergeron, GW Yao, GW Erdos… - Journal of the …, 1995 - ACS Publications
… L-Phenylalanine benzyl ester p-toluenesulfonate salt (34.2 g. 80 mmol) was dissolved in CHCl, and washed with aqueous NaHCO,. The organic layer was separated, dried over …
Number of citations: 25 pubs.acs.org
GA Ivanovics, HR Wilson, RJ Rousseau… - Journal of Medicinal …, 1973 - ACS Publications
… L-Phenylalanine benzyl ester p-toluenesulfonate and L-glutamic acid dibenzyl ester p-toluenesulfonate reacted with 2a to give a 64% yield offV-(5-uridineacetyl)-L-phenylalanine …
Number of citations: 5 pubs.acs.org
P Srivastava, R Mancuso, R Rousseau… - Journal of Medicinal …, 1974 - ACS Publications
Alkaline hydrolysis of AICA ribonucleoside has provided a new synthesis of sodium 5-amino-l-(/3-D-ribofuranosyl) imidazole-4-carboxylate in good yield. Selective acetylation of this …
Number of citations: 37 pubs.acs.org
R Zhao - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com

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